2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Overview
Description
2-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the quinoline core. One common synthetic route involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-yl with appropriate quinoline precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the quinoline nitrogen to a more oxidized state.
Reduction: : Reduction of the quinoline core or the pyrazole ring.
Substitution: : Replacement of hydrogen atoms or other substituents on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, quinoline derivatives have been used in the development of antimalarial drugs, antitubercular agents, and anticancer drugs. Research into this compound could lead to new drug candidates for various diseases.
Industry
In industry, quinoline derivatives are used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: : A related compound with a chromene core instead of quinoline.
2-([(1-Ethyl-1H-pyrazol-4-yl)methyl]amino)benzoic acid: : Another pyrazole derivative with different functional groups.
Uniqueness
The uniqueness of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile lies in its specific combination of the quinoline and pyrazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-3-21-9-13(10(2)20-21)15-11-6-4-5-7-14(11)19-16(18)12(15)8-17/h9H,3-7H2,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNZPLSVVOCFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=NC3=C2CCCC3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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